molecular formula C10H11IN2O B14032206 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-

Cat. No.: B14032206
M. Wt: 302.11 g/mol
InChI Key: GVMNNCFBBHBMQA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- is a derivative of the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3-position and an isopropoxy group at the 4-position of the pyrrolopyridine ring

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- can be achieved through various synthetic routes

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in biological studies to explore its effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodine and isopropoxy substituents.

    3-Iodo-1H-pyrrolo[2,3-b]pyridine: A derivative with only the iodine substituent at the 3-position.

    4-(1-Methylethoxy)-1H-pyrrolo[2,3-b]pyridine: A derivative with only the isopropoxy group at the 4-position.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- lies in its dual substituents, which confer distinct reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

3-iodo-4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c1-6(2)14-8-3-4-12-10-9(8)7(11)5-13-10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMNNCFBBHBMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C(=CNC2=NC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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